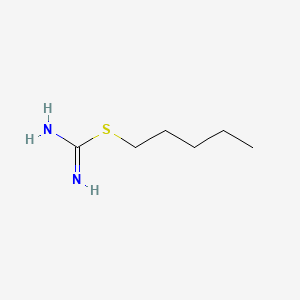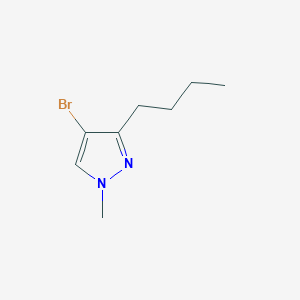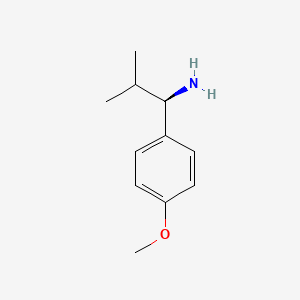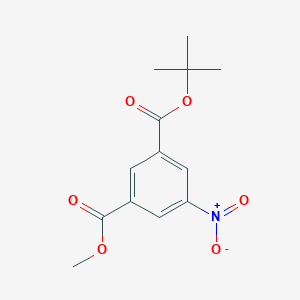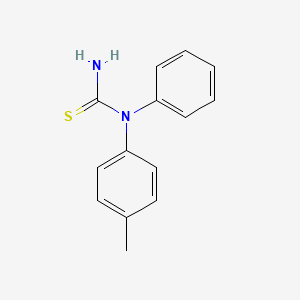
N-(4-Methylphenyl)-N-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea,N-(4-methylphenyl)-N-phenyl is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. The compound Thiourea,N-(4-methylphenyl)-N-phenyl is characterized by the presence of a thiourea group bonded to a 4-methylphenyl and a phenyl group, giving it unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea,N-(4-methylphenyl)-N-phenyl can be synthesized through the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent treatment with hydrogen sulfide (H₂S). The general synthetic route involves the following steps:
Reaction of Aniline Derivatives with Carbon Disulfide: Aniline derivatives, such as 4-methylaniline, react with carbon disulfide in the presence of a base to form dithiocarbamate intermediates.
Formation of Thiourea: The dithiocarbamate intermediates are then treated with hydrogen sulfide to yield the desired thiourea compound.
Industrial Production Methods
Industrial production of Thiourea,N-(4-methylphenyl)-N-phenyl typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea,N-(4-methylphenyl)-N-phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Substituted thioureas
Applications De Recherche Scientifique
Thiourea,N-(4-methylphenyl)-N-phenyl has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Thiourea,N-(4-methylphenyl)-N-phenyl involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with cellular components, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea,N,N’-bis(4-methylphenyl): Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Thiourea,N-methyl-N’-(4-methylphenyl): Contains a methyl group instead of a phenyl group.
Thiourea,N-(4-chlorophenyl)-N-phenyl: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
Thiourea,N-(4-methylphenyl)-N-phenyl is unique due to its specific combination of a phenyl and a 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in other similar compounds.
Propriétés
Numéro CAS |
16830-17-4 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-1-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17) |
Clé InChI |
ZYNSFFFIRCLLFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


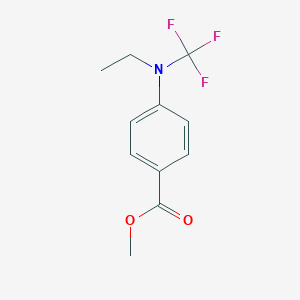

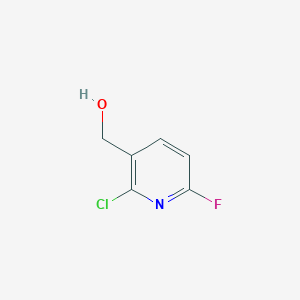
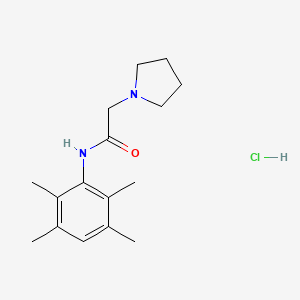
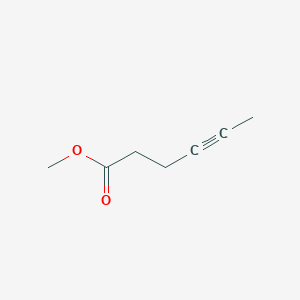
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
